molecular formula C18H13BrN2O3 B2730400 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899217-70-0

7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2730400
CAS No.: 899217-70-0
M. Wt: 385.217
InChI Key: YVAQXSHHBOFDPY-UHFFFAOYSA-N
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Description

7-Bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a fused chromene-pyrimidinone scaffold. Chromeno[2,3-d]pyrimidinones are structurally related to coumarins and purines, making them promising candidates for anticancer, antimicrobial, and kinase inhibition applications .

Properties

IUPAC Name

7-bromo-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-23-15-5-3-2-4-12(15)16-20-17(22)13-9-10-8-11(19)6-7-14(10)24-18(13)21-16/h2-8H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAQXSHHBOFDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-bromo-6-methoxyphenol with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired chromeno-pyrimidine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The bromine atom in the structure can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

Structural Analogues in the Chromeno[2,3-d]pyrimidinone Family

Compound 2 : 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structure : Features a chlorobenzylidene group and a tetrahydrochromene ring.
  • Activity : Exhibits high cytotoxicity against A-549 (lung cancer) and HT-29 (colon cancer) cell lines, surpassing doxorubicin in potency .
  • Key Difference: The absence of a pyrimidinone ring and the presence of a cyano group reduce structural similarity but highlight the importance of halogenated substituents for anticancer activity.
Compound 4 : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
  • Structure: Hexahydrochromeno-pyrimidinone with chlorophenyl and benzylidene substituents.
  • Synthesis : Derived from cyclization reactions under reflux with acetic anhydride .
  • Activity: Not explicitly reported, but the hexahydro structure suggests increased conformational flexibility compared to the planar target compound.

Thieno[2,3-d]pyrimidinone Derivatives

Compound 7 : 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
  • Structure: Combines thieno[2,3-d]pyrimidine with a coumarin moiety.
Compound 3 : 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
  • Structure: Hybrid of chromeno-pyrazolo-pyridine and thieno-pyrimidine.
  • Synthesis : Achieved via FeCl₃-SiO₂ catalyzed reaction (75% yield) .
  • Activity : Fluorescence and anticancer properties are inferred from coumarin and pyrazolo-pyridine motifs.

Kinase Inhibitors with Pyrimidinone Scaffolds

LDC000067 : 3-[[6-(2-Methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide
  • Structure: Shares a 2-methoxyphenyl-pyrimidine motif but lacks the chromeno ring.
  • Activity : Potent dual inhibitor of Cdc7 and Cdk9 kinases (IC₅₀ values in nM range) .
  • Comparison : The methoxyphenyl group enhances kinase binding, suggesting similar pharmacophoric relevance in the target compound.
XL413 : (S)-8-Chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one
  • Structure: Benzofuro-pyrimidinone with a pyrrolidine substituent.
  • Activity : Selective Cdc7 inhibitor; highlights the role of fused ring systems in kinase selectivity .

Antimicrobial and Antifungal Analogues

Pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives
  • Structure: 5,6-Diphenyl-substituted derivatives synthesized using magnesium-doped hydroxyapatite nanocomposite.
  • Activity : Demonstrated antibacterial efficacy against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
Patent Compounds : Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Activity : Broad-spectrum antifungal agents, indicating the scaffold’s versatility for infectious disease applications .

Biological Activity

7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno[2,3-d]pyrimidine core. Its molecular formula is C17H15BrN2O3C_{17}H_{15}BrN_2O_3, and it possesses several functional groups that influence its reactivity and biological interactions.

PropertyValue
Molecular Weight373.22 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Anticancer Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. In vitro assays revealed that it effectively inhibits DHODH activity, suggesting a pathway for therapeutic application in cancer treatment and autoimmune diseases.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The bromine atom in the structure facilitates binding to active sites of enzymes, altering their function.
  • Cellular Pathways : The compound influences signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : IC50 values indicated significant inhibition of cell growth at concentrations above 10 µM.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effect on DHODH.
    • Method : Enzymatic assays were conducted using purified DHODH.
    • Results : The compound showed an IC50 value of 50 µM, demonstrating effective inhibition compared to control compounds.

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